molecular formula C7H8BrN3O B14851119 2-Bromo-4-hydrazinylbenzamide

2-Bromo-4-hydrazinylbenzamide

Cat. No.: B14851119
M. Wt: 230.06 g/mol
InChI Key: XYVYLMXQNNBLEX-UHFFFAOYSA-N
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Description

2-Bromo-4-hydrazinylbenzamide is a synthetic organic compound featuring a benzamide core that is functionalized with both a bromo substituent and a hydrazinyl group. This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The benzamide scaffold is known to be associated with a wide range of biological activities . The presence of the hydrazinyl group is of particular interest, as hydrazide and hydrazone derivatives are extensively researched for their diverse biological effects, which can include antimicrobial, anti-inflammatory, anticancer, and antimycobacterial properties . The bromine atom offers a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to generate a library of more complex derivatives for structure-activity relationship (SAR) studies. This compound is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8BrN3O

Molecular Weight

230.06 g/mol

IUPAC Name

2-bromo-4-hydrazinylbenzamide

InChI

InChI=1S/C7H8BrN3O/c8-6-3-4(11-10)1-2-5(6)7(9)12/h1-3,11H,10H2,(H2,9,12)

InChI Key

XYVYLMXQNNBLEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)Br)C(=O)N

Origin of Product

United States

Chemical Reactivity and Derivatization of 2 Bromo 4 Hydrazinylbenzamide

Reactivity Profiles of the Bromine Moiety

The bromine atom attached to the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is influenced by the electronic effects of the other substituents on the benzene (B151609) ring.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new bonds at the bromine-bearing carbon of 2-bromo-4-hydrazinylbenzamide. These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comrsc.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a widely used method for forming carbon-carbon bonds and synthesizing biaryl compounds. wikipedia.org The reaction is tolerant of a wide range of functional groups and has been successfully applied to various aryl bromides. nih.govresearchgate.net The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction is a valuable method for the synthesis of substituted alkenes. nih.govyoutube.com The catalytic cycle typically involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org It is a highly efficient method for the synthesis of arylalkynes. libretexts.org The reaction mechanism is thought to involve two separate catalytic cycles for palladium and copper. organic-chemistry.orglibretexts.org Recent advancements have also led to the development of copper-free Sonogashira coupling protocols. libretexts.org The reaction has been successfully applied to a variety of aryl bromides, including bromoindoles. researchgate.netresearchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Organoboron compound Palladium catalyst, Base Biaryl
Heck Alkene Palladium catalyst, Base Substituted Alkene
Sonogashira Terminal Alkyne Palladium catalyst, Copper(I) co-catalyst, Base Arylalkyne

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of electron-withdrawing groups can make them susceptible to nucleophilic aromatic substitution (SNA). wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile displaces a leaving group, such as a halide, on the aromatic ring. wikipedia.org The reaction typically proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The rate of reaction is enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com For this compound, the benzamide (B126) group can influence the ring's susceptibility to this type of reaction. In some cases, particularly with highly activated substrates or very strong nucleophiles, these reactions can proceed. youtube.com

Reductive debromination offers a method to selectively remove the bromine atom from the aromatic ring, replacing it with a hydrogen atom. This transformation can be achieved using various reducing agents. A common method involves palladium-catalyzed hydrogenation, where the bromo-substituted compound is treated with hydrogen gas or a hydrogen source in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). This process can be considered a type of cross-coupling where the coupling partner is a hydride source. Some palladium-catalyzed reactions intended for coupling can result in dehalogenation as a side reaction. Additionally, other reductive methods using metals like zinc or tin in acidic media, or hydride reagents, can also be employed for the debromination of aryl halides.

Reactivity Profiles of the Hydrazinyl Moiety

The hydrazinyl (-NHNH2) group is a versatile functional group that serves as a nucleophile and a precursor for various heterocyclic systems.

The hydrazinyl group of this compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) onto the carbonyl carbon, followed by the elimination of a water molecule. The resulting hydrazones are stable compounds that can be isolated or used as intermediates for further transformations.

The hydrazinyl moiety is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are significant in medicinal chemistry. imist.manih.gov

Pyrazoles: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. beilstein-journals.org They can be synthesized by the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. beilstein-journals.orgorganic-chemistry.org For instance, the reaction of this compound with a β-diketone would be expected to yield a substituted pyrazole. Another approach involves the electrophilic cyclization of α,β-alkynic hydrazones, which can be prepared from the corresponding hydrazine. researchgate.net

Triazoles: Triazoles are five-membered heterocycles with three nitrogen atoms. imist.manih.gov There are two isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles, both of which have garnered significant interest. nih.govnih.gov Various synthetic methods exist for the preparation of 1,2,4-triazoles from hydrazine derivatives. nih.govresearchgate.netresearchgate.net For example, reacting a hydrazine with compounds containing a nitrile group or an imidate can lead to the formation of a triazole ring. nih.gov The reaction of this compound or its derivatives under appropriate conditions could lead to the formation of substituted triazoles. imist.ma

Oxidation and Reduction Pathways of the Hydrazinyl Functionality

The hydrazinyl group (-NHNH2) is a versatile functional group that can undergo both oxidation and reduction, leading to a variety of nitrogen-containing derivatives.

Oxidation:

The oxidation of aryl hydrazines is a well-established method for the formation of various nitrogen-based functional groups. In the case of this compound, the hydrazinyl moiety is expected to be readily oxidized. Mild oxidizing agents can convert the hydrazine to a diazonium salt, which is a highly valuable intermediate in organic synthesis. These salts can subsequently undergo a variety of transformations, including Sandmeyer-type reactions to introduce a wide range of substituents onto the aromatic ring. libretexts.orglibretexts.org

More vigorous oxidation is likely to yield azo compounds. The formation of symmetrical or unsymmetrical azo derivatives is a common outcome of the oxidation of aryl hydrazines. rsc.orgresearchgate.netyoutube.com For instance, the aerobic oxidation of arylhydrazides in the presence of a NOx system has been shown to be a practical method for synthesizing azo compounds. rsc.org It is plausible that under similar conditions, this compound could dimerize to form the corresponding azo compound or react with other aryl hydrazines to produce unsymmetrical azo derivatives.

Reduction:

The reduction of the hydrazinyl group typically leads to the formation of the corresponding amine. Catalytic hydrogenation or the use of reducing agents like sodium dithionite (B78146) can cleave the N-N bond, yielding 4-amino-2-bromobenzamide. This transformation is significant as it converts the hydrazinyl group into a primary amine, which can then undergo a host of other reactions, such as diazotization followed by substitution or acylation. The reduction of aryl hydrazines to amines is a common synthetic strategy. researchgate.netyoutube.com

It is important to note that the presence of the bromine atom on the ring could influence the reactivity of the hydrazinyl group in both oxidation and reduction reactions through electronic effects.

Reactivity Profiles of the Amide Moiety

The amide group (-CONH2) in this compound, while generally stable, can participate in several important chemical transformations.

The nitrogen atom of the primary amide can act as a nucleophile, allowing for the introduction of various substituents.

N-Alkylation: The direct N-alkylation of primary amides can be challenging but is achievable under specific conditions. Methods often involve the use of strong bases to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. researchgate.net Alternatively, transition metal-catalyzed "borrowing hydrogen" methodologies, which utilize alcohols as alkylating agents, have emerged as efficient and environmentally benign strategies for the N-alkylation of benzamides. researchgate.netnih.govresearchgate.netrsc.org These reactions proceed through an initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amide and subsequent reduction. nih.gov

N-Acylation: N-acylation of the amide nitrogen leads to the formation of N-acyl amides or imides. This can be accomplished by reacting the amide with an acyl chloride or anhydride, typically in the presence of a base. nih.govrsc.orgnih.gov Various catalytic methods have also been developed to facilitate this transformation under milder conditions. For example, copper-catalyzed acylation of benzimidazoles with phenylacetic acids has been reported. rsc.org

N-Arylation: The introduction of an aryl group onto the amide nitrogen is typically achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions involve a transition metal catalyst, usually palladium or copper, to couple the amide with an aryl halide.

Below is an interactive data table summarizing potential N-functionalization reactions of the amide moiety.

Reaction TypeReagents and ConditionsPotential Product
N-AlkylationAlkyl halide, Strong base (e.g., NaH)N-Alkyl-2-bromo-4-hydrazinylbenzamide
N-AlkylationAlcohol, Transition metal catalyst (e.g., Pd, Ru, Co), BaseN-Alkyl-2-bromo-4-hydrazinylbenzamide
N-AcylationAcyl chloride/anhydride, BaseN-Acyl-2-bromo-4-hydrazinylbenzamide
N-ArylationAryl halide, Pd or Cu catalyst, BaseN-Aryl-2-bromo-4-hydrazinylbenzamide

The amide bond, while robust, can be cleaved under both acidic and basic conditions.

Hydrolysis: Acid- or base-catalyzed hydrolysis of the amide bond in this compound would yield 2-bromo-4-hydrazinylbenzoic acid and ammonia. libretexts.org The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of substituents on the aromatic ring. researchgate.netacs.orgacs.orgoup.com For instance, the alkaline hydrolysis of benzamide results in the formation of sodium benzoate (B1203000) and ammonia. libretexts.org Similarly, acidic hydrolysis yields the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Transamidation: Transamidation involves the exchange of the amino group of the amide with another amine. This reaction is often catalyzed by acids, bases, or transition metals and provides a route to secondary or tertiary amides.

Spectroscopic Characterization Techniques for Structural Elucidation of 2 Bromo 4 Hydrazinylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-Bromo-4-hydrazinylbenzamide, a full suite of NMR experiments would be required for an unambiguous assignment of all proton and carbon signals.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the hydrazinyl (-NHNH₂) and benzamide (B126) (-CONH₂) groups. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) of the aromatic protons would confirm the 1,2,4-substitution pattern on the benzene (B151609) ring. The integration of these signals would correspond to the number of protons in each unique chemical environment.

¹³C NMR: A carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons and the carbonyl carbon of the amide group. The chemical shifts would provide information about the electronic environment of each carbon.

Without experimental data, a table of expected chemical shifts cannot be accurately generated.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amide and hydrazine (B178648) groups (typically in the range of 3200-3400 cm⁻¹), the C=O (carbonyl) stretch of the amide group (around 1640-1680 cm⁻¹), C=C stretching vibrations of the aromatic ring (approximately 1450-1600 cm⁻¹), and the C-Br stretch (in the lower frequency region, typically 500-650 cm⁻¹).

A data table detailing these specific vibrational frequencies is contingent on experimental measurement, which is not currently available.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the this compound molecule, confirming its molecular formula (C₇H₈BrN₃O).

The mass spectrum would also show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. Analysis of the fragmentation pattern would provide further structural information by showing how the molecule breaks apart under ionization.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amide and hydrazine groups. This would offer an unambiguous confirmation of the molecular structure in the solid state.

Crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are not available in the absence of a published crystal structure.

Computational and Theoretical Investigations of 2 Bromo 4 Hydrazinylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) are standard tools for such investigations.

Geometry Optimization and Conformational Analysis

A thorough search did not yield any specific studies that have performed geometry optimization or conformational analysis of 2-Bromo-4-hydrazinylbenzamide using DFT, HF, or MP2 methods. Such studies would typically provide insights into the most stable three-dimensional structure of the molecule, bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs), Charge Distribution, and Electrostatic Potential (MESP)

There is no available research detailing the electronic structure of this compound. Analysis of the Frontier Molecular Orbitals (HOMO and LUMO), charge distribution, and Molecular Electrostatic Potential (MESP) would be crucial in predicting the molecule's reactivity, sites susceptible to electrophilic or nucleophilic attack, and intermolecular interactions.

Prediction of Spectroscopic Parameters

Computational methods are often employed to predict spectroscopic parameters, which can aid in the experimental characterization of a compound. However, no studies were found that have computationally predicted the NMR chemical shifts or vibrational frequencies for this compound.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms at a molecular level. At present, there are no published studies that have computationally modeled the reaction mechanisms involving this compound.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies correlate the structural or property descriptors of compounds with their chemical reactivity. No QSRR studies specifically focused on this compound have been identified in the scientific literature.

Advanced Research Applications and Methodological Advancements Pertaining to 2 Bromo 4 Hydrazinylbenzamide

Development of Novel Synthetic Reagents and Catalysts Derived from 2-Bromo-4-hydrazinylbenzamide Scaffolds

Currently, there is a notable lack of specific research detailing the development of novel synthetic reagents or catalysts directly derived from the this compound scaffold. The inherent functionalities of the molecule, however, suggest a fertile ground for such advancements. The hydrazinyl group, for example, could be transformed into various reactive species, such as hydrazones or pyrazoles, which could then be explored for their coordinating properties with metal centers to form new catalysts. The bromine atom offers a handle for the introduction of organometallic moieties or other functional groups that could impart catalytic activity. The development of such derivatives remains a prospective area of research.

Strategies for Incorporating this compound into Complex Organic Architectures

While general strategies exist for incorporating brominated and hydrazinated building blocks into larger molecules, specific examples utilizing this compound are not well-documented in the available literature. Hypothetically, the bromine atom could be exploited in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds, thereby integrating the benzamide (B126) core into more complex frameworks. The hydrazinyl group is a classic precursor for the synthesis of nitrogen-containing heterocycles, and its reaction with diketones, for instance, could yield pyridazine-containing architectures. The exploration and optimization of these synthetic routes for this particular starting material await investigation.

Mechanistic Investigations of Functional Group Interconversions and Transformation Efficiency

Detailed mechanistic studies on the functional group interconversions of this compound are not readily found in current scientific publications. Such investigations would be crucial for understanding the reactivity and selectivity of its functional groups. For example, a study of the relative reactivity of the bromine atom in nucleophilic aromatic substitution versus its participation in organometallic catalysis would be highly valuable. Similarly, understanding the conditions required to selectively react at the hydrazinyl moiety without affecting the bromo or amide groups is a key challenge that needs to be addressed through rigorous mechanistic studies.

Innovations in Analytical Methodologies for Enhanced Compound Characterization and Purity Assessment

There is a lack of published innovative analytical methodologies specifically tailored for this compound. Standard analytical techniques would be the first line of approach for its characterization.

Analytical TechniquePurposeExpected Information
¹H NMR Spectroscopy Structural elucidationChemical shifts and coupling constants of aromatic and amide protons.
¹³C NMR Spectroscopy Structural elucidationChemical shifts of carbon atoms in the benzene (B151609) ring, carbonyl, and any aliphatic carbons.
Mass Spectrometry (MS) Molecular weight determinationThe molecular ion peak corresponding to the mass of the compound.
Infrared (IR) Spectroscopy Functional group identificationCharacteristic absorption bands for N-H (hydrazinyl and amide), C=O (amide), and C-Br bonds.
HPLC Purity assessmentRetention time and peak area to determine the percentage purity of the compound.

Advanced 2D NMR techniques like COSY and HMQC could be employed for unambiguous assignment of proton and carbon signals. The development of specific HPLC methods with tailored mobile phases and column chemistries would be necessary for routine purity analysis and quality control.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Hydrazine couplingAcOH, MeOH, 55°C55%
Cross-couplingPd(OAc)₂, dppf, NaOtBu, PhMe, microwave61%

Advanced: How does the bromine substituent influence the electronic and steric properties of this compound in reaction mechanisms?

Methodological Answer:
The bromine atom acts as an electron-withdrawing group, polarizing the benzene ring and directing electrophilic substitutions to specific positions. Its steric bulk can hinder access to the hydrazine moiety, affecting coupling reactions. For instance, in synthesizing 8-aminoquinoline derivatives, bromine’s electronic effects stabilize transition states during nucleophilic aromatic substitution . Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and activation barriers.

Basic: What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Identify hydrazine NH protons (δ 8–10 ppm) and bromine-induced deshielding in aromatic protons.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₇H₇BrN₃O, m/z 230.97).
  • IR Spectroscopy : Detect N–H stretches (~3300 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
    Contaminants like unreacted brominated precursors can be flagged via GC-MS or HPLC .

Advanced: How can researchers address discrepancies in reported bioactivity data for this compound derivatives?

Methodological Answer:
Contradictions in bioactivity (e.g., antileishmanial IC₅₀ values) may arise from assay variability (e.g., parasite strain differences) or impurities. Mitigation strategies include:

  • Standardized protocols : Use WHO-recommended assays with internal controls.
  • Purity validation : Conduct elemental analysis and HPLC (>95% purity).
  • Dose-response curves : Triplicate experiments with statistical validation (p < 0.05) .

Advanced: What computational tools can predict the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis of the hydrazine group).
  • pKa Prediction Software (ADMET Predictor) : Estimate protonation states affecting solubility.
  • Thermogravimetric Analysis (TGA) : Validate computational predictions experimentally .

Basic: How should researchers handle and store this compound to prevent decomposition?

Methodological Answer:

  • Storage : Desiccate at –20°C under inert gas (N₂/Ar) to avoid hydrolysis.
  • Handling : Use impervious gloves (e.g., nitrile) and fume hoods to minimize exposure to moisture .

Advanced: What strategies enhance the yield of this compound in microwave-assisted syntheses?

Methodological Answer:

  • Temperature ramping : Gradual heating (e.g., 120°C over 10 min) prevents side reactions.
  • Catalyst loading : Optimize Pd(OAc)₂ to 10 mol% for cost-effective scaling .
  • Solvent-free conditions : Reduce purification steps in solid-phase reactions .

Advanced: How can structure-activity relationship (SAR) studies improve the design of this compound-based therapeutics?

Methodological Answer:

  • Analog synthesis : Replace bromine with Cl/F to assess electronic effects on bioactivity.
  • Pharmacophore mapping : Use X-ray crystallography to identify critical binding motifs (e.g., hydrazine-amide interactions) .
  • In silico docking (AutoDock Vina) : Screen derivatives against target enzymes (e.g., Leishmania cysteine proteases) .

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